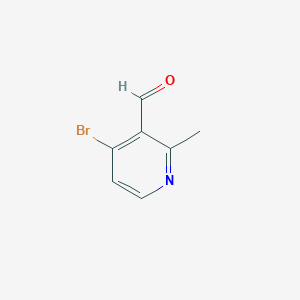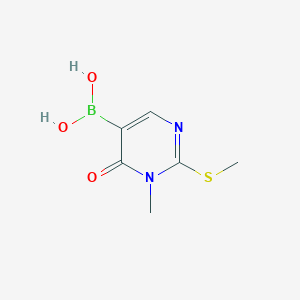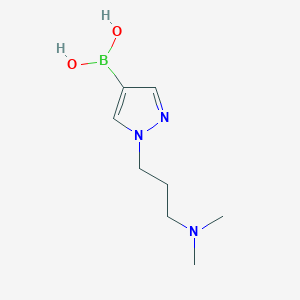![molecular formula C7H9N3O4 B11903473 (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a complex organic compound characterized by its unique structure, which includes a nitro group, an imidazo[2,1-b][1,3]oxazine ring, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]oxazine Ring: This step involves the cyclization of a suitable precursor, such as a 2-nitroimidazole derivative, with an appropriate diol under acidic or basic conditions.
Introduction of the Methanol Moiety: The hydroxyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methanol group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-b][1,3]oxazine ring structure may also facilitate binding to specific protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol: The enantiomer of the compound, which may have different biological activities.
2-Nitroimidazole Derivatives: Compounds with similar nitroimidazole structures but lacking the oxazine ring.
Imidazo[2,1-b][1,3]oxazine Derivatives: Compounds with the same ring structure but different substituents.
Uniqueness
(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
[(7S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl]methanol |
InChI |
InChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2/t5-/m0/s1 |
InChI Key |
VMQVWUMZNJQPJV-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN2C=C(N=C2O[C@@H]1CO)[N+](=O)[O-] |
Canonical SMILES |
C1CN2C=C(N=C2OC1CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


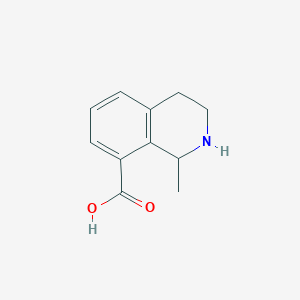

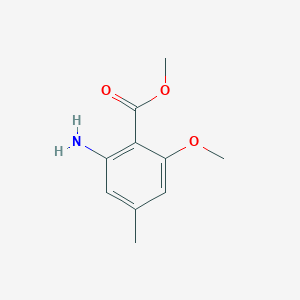
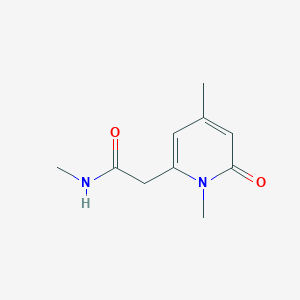
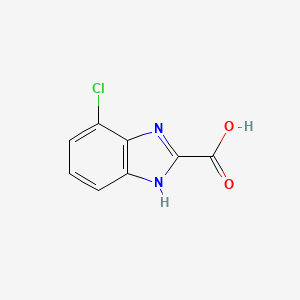

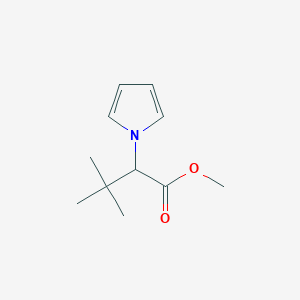
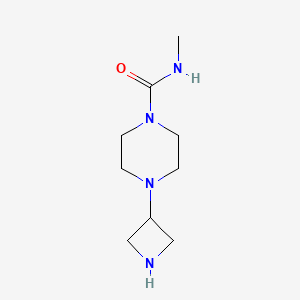
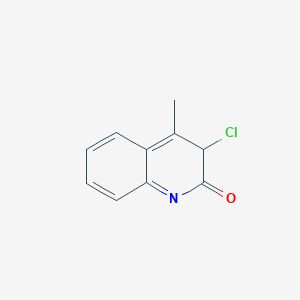
![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
